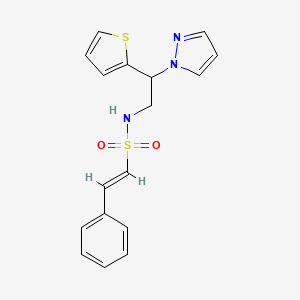
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, such as medicine and material science. This compound is also known as PTE and has a molecular formula of C19H17N3O2S2.
Scientific Research Applications
Anticancer and Antiviral Properties
- Anticancer Activity: A study by Küçükgüzel et al. (2013) discussed the synthesis of novel sulfonamides, including derivatives of celecoxib, which exhibited anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promise in anticancer applications, particularly compound 1a, which displayed significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
- Anti-HCV Agents: The same study also found that some compounds displayed modest inhibition of HCV NS5B RdRp activity, indicating potential use in antiviral therapies (Küçükgüzel et al., 2013).
Plant Biology and Herbicide Development
- Inducing Triple Response in Arabidopsis: A compound similar to the one was found to induce a triple response in Arabidopsis, a model organism in plant biology. This implies potential applications in studying plant hormone ethylene’s role and developing herbicides (Oh et al., 2017).
Synthesis of Heterocyclic Compounds
- Bis-Pyrazolyl-Thiazoles Synthesis: Gomha et al. (2016) reported the synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes, which showed promising anti-tumor activities against hepatocellular carcinoma cell lines. This indicates their potential application in the synthesis of novel heterocyclic compounds for anticancer therapies (Gomha et al., 2016).
Antimicrobial Activity
- Antibacterial and Antifungal Agents: Research by Sarvaiya et al. (2019) on arylazopyrazole pyrimidone clubbed heterocyclic compounds showed that these derivatives had notable antimicrobial activity against various bacteria and fungi. This suggests the potential of (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide derivatives in antimicrobial drug development (Sarvaiya et al., 2019).
Carbonic Anhydrase Inhibitors
- Selective hCA IX or hCA XII Inhibitors: A study by Gul et al. (2018) synthesized sulfonamides that were found to be selective inhibitors of human carbonic anhydrase IX or XII isoenzymes, showing potential as new anticancer drug candidates (Gul et al., 2018).
Neurological Applications
- Antidepressant Activity: Research on thiophene-based pyrazolines with a carbothioamide tail unit indicated potential antidepressant medications. This suggests possible applications in the development of new drugs for treating depression (Mathew et al., 2014).
Herbicidal Activity
- Weed Control: Eussen et al. (1990) identified that N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, a group that includes similar compounds, exhibited herbicidal activity, particularly against dicotyledonous weed species (Eussen et al., 1990).
properties
IUPAC Name |
(E)-2-phenyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c21-24(22,13-9-15-6-2-1-3-7-15)19-14-16(17-8-4-12-23-17)20-11-5-10-18-20/h1-13,16,19H,14H2/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYAYZVDEQEZAF-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CC=CS2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylethenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

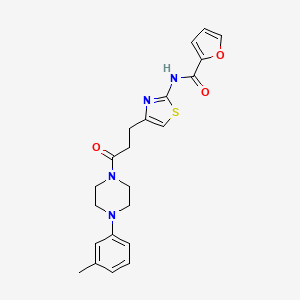
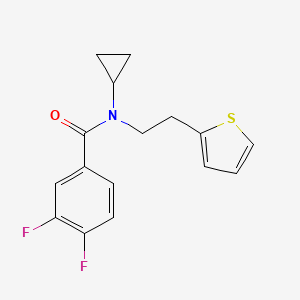
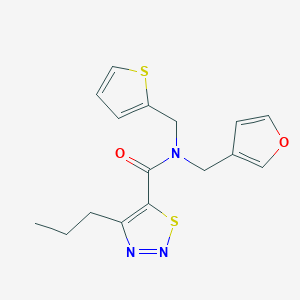

![6-chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2753540.png)
![2,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2753541.png)



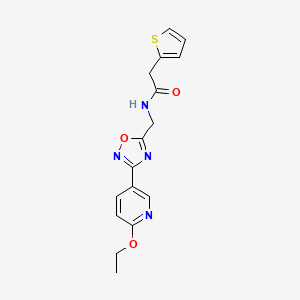
![2-[2-(But-2-ynoylamino)ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2753547.png)
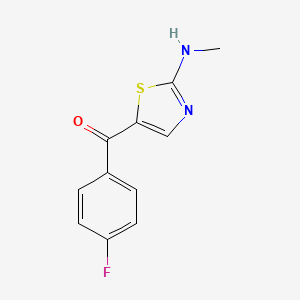
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2753549.png)
